Tetrapentylammonium chloride (TPACl) finds application in various biological research areas due to its unique properties:
TPACl is particularly valuable in neuroscience research due to its ability to:
Beyond biological and neurological research, TPACl finds uses in other scientific research areas:
Tetrapentylammonium chloride is a quaternary ammonium salt with the chemical formula and a molecular weight of approximately 334.023 g/mol. It consists of a central nitrogen atom bonded to four pentyl groups, making it a significant compound in various chemical applications. This compound is typically encountered as a white crystalline solid, soluble in polar solvents, and exhibits hygroscopic properties, meaning it can absorb moisture from the environment
The mechanism of action of TPAC depends on the specific research application. Here are two common mechanisms:
An example reaction is:
where represents another halide ion .
The synthesis of tetrapentylammonium chloride typically involves the alkylation of a suitable amine precursor. Common methods include:
These methods allow for the efficient production of tetrapentylammonium chloride in laboratory settings .
Tetrapentylammonium chloride finds various applications across different fields:
These applications highlight its versatility and importance in both industrial and laboratory contexts
Studies on the interactions of tetrapentylammonium chloride with biomolecules have been limited but suggest potential effects on membrane integrity and protein function. Its ability to penetrate lipid bilayers indicates that it may alter membrane dynamics, which could have implications for drug delivery systems and antimicrobial activity. Further research is necessary to elucidate these interactions fully .
Tetrapentylammonium chloride belongs to a class of compounds known as quaternary ammonium salts. Below are some similar compounds for comparison:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Tetramethylammonium chloride | 137.59 g/mol | Smallest quaternary ammonium salt | |
Tetraethylammonium chloride | 164.67 g/mol | Commonly used in organic synthesis | |
Tetrabutylammonium chloride | 283.93 g/mol | Larger alkyl groups enhance lipophilicity |
Tetrapentylammonium chloride is unique due to its larger pentyl groups compared to other quaternary ammonium salts like tetramethylammonium or tetraethylammonium chlorides. This structural difference contributes to its distinct physical properties and potential applications, particularly in phase transfer catalysis and biocidal formulations
Tetrapentylammonium chloride possesses the molecular formula C₂₀H₄₄ClN, representing a quaternary ammonium salt with a molecular weight of 334.03 grams per mole [1] [2]. The compound consists of a central nitrogen atom covalently bonded to four pentyl chains, forming a positively charged cation paired with a chloride anion [3] [4].
The structural representation can be expressed through the SMILES notation as [Cl-].CCCCCN+(CCCCC)CCCCC, which clearly illustrates the tetrahedral arrangement around the nitrogen center [2] [5]. The InChI identifier for this compound is InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1, providing a standardized method for representing its chemical structure [1] [6].
The three-dimensional molecular geometry of tetrapentylammonium chloride exhibits a tetrahedral configuration around the central nitrogen atom, with bond angles of approximately 109.5 degrees [22] [23]. This quaternary ammonium structure is characterized by the absence of lone pairs on the nitrogen center, resulting in a symmetrical tetrahedral arrangement of the four pentyl substituents [22]. The compound demonstrates achiral stereochemistry with no defined stereocenters, making it optically inactive [22].
Structural Parameter | Value |
---|---|
Molecular Formula | C₂₀H₄₄ClN [1] |
Molecular Weight | 334.03 g/mol [2] |
Exact Mass | 333.316228 g/mol [8] |
Bond Angles | ~109.5° [23] |
Stereochemistry | Achiral [22] |
Optical Activity | None [22] |
The International Union of Pure and Applied Chemistry name for this compound is N,N,N-tripentyl-1-pentanaminium chloride, reflecting the systematic nomenclature conventions for quaternary ammonium salts [1] [9]. An alternative IUPAC designation is tetrapentylazanium chloride, which emphasizes the four pentyl groups attached to the nitrogen center [5] [22].
The preferred IUPAC name follows the pattern of naming the cation as a substituted ammonium ion, where the nitrogen atom is considered to be derived from ammonia with four pentyl substituents [1]. The systematic name 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) indicates the stoichiometric relationship between the cation and anion components [1] [9].
Common nomenclature for this compound includes tetrapentylammonium chloride, which directly describes the four pentyl groups bonded to the ammonium center [1] [2]. The term tetra-n-pentylammonium chloride is frequently used to specify the normal (straight-chain) configuration of the pentyl groups [4] [7]. Additionally, the compound may be referred to as tetraamylammonium chloride, utilizing the historical term "amyl" for the five-carbon alkyl chain [1] [9].
Nomenclature Type | Name |
---|---|
IUPAC Systematic | N,N,N-tripentyl-1-pentanaminium chloride [1] |
IUPAC Alternative | tetrapentylazanium chloride [5] |
Common Name | tetrapentylammonium chloride [1] |
Specific Form | tetra-n-pentylammonium chloride [4] |
Historical Name | tetraamylammonium chloride [1] |
Tetrapentylammonium chloride is known by numerous synonyms and alternative designations across different chemical databases and literature sources [1]. The compound is frequently identified as tetra-n-amylammonium chloride, employing the traditional nomenclature where "amyl" represents the five-carbon alkyl group [1] [9]. Another common designation is tetraammylammonium chloride, which represents a shortened form of the amyl-based nomenclature [1].
The systematic naming convention produces several variations, including 1-Pentanaminium, N,N,N-tripentyl-, chloride, which appears in various chemical registries [1] [9]. The compound may also be designated as ammonium, tetrapentyl-, chloride, following the pattern of naming quaternary ammonium salts [1]. Additionally, the name tetrapentyl ammonium chloride is used in some commercial and technical contexts [1].
Database-specific identifiers include tetrapentylammoniumchloride as a single word variant, and tetrapentylazanium,chloride as an alternative systematic designation [1] [9]. The compound is also known by the designation N,N,N-Tripentyl-1-pentanaminium chloride in certain chemical databases [1]. Some sources utilize the name tetranamylammonium chloride, representing another variation of the amyl-based nomenclature [1].
Synonym Category | Alternative Names |
---|---|
Amyl-based Names | tetra-n-amylammonium chloride [1], tetraammylammonium chloride [1], tetranamylammonium chloride [1] |
Systematic Variants | 1-Pentanaminium, N,N,N-tripentyl-, chloride [1], ammonium, tetrapentyl-, chloride [1] |
Database Forms | tetrapentylammoniumchloride [1], tetrapentylazanium,chloride [1] |
Commercial Names | tetrapentyl ammonium chloride [1], tetraamylammonium chloride [9] |
Tetrapentylammonium chloride is registered under the Chemical Abstracts Service number 4965-17-7, which serves as the primary identifier for this compound in chemical databases worldwide [1] [2] [9]. The European Inventory of Existing Commercial Chemical Substances number is 225-606-4, providing identification within European chemical regulations [1] [7] [9].
The compound is assigned the MDL number MFCD00011857 in the Molecular Design Limited database system [2] [6] [9]. The Beilstein Registry Number for this compound is 3573674, referencing its entry in the comprehensive Beilstein database of organic compounds [2] [9]. The PubChem Compound Identifier is 78667, facilitating access to extensive chemical information in the National Center for Biotechnology Information database [1] [5].
Additional database identifiers include the InChI Key SXAWRMKQZKPHNJ-UHFFFAOYSA-M, which provides a unique hash-based identifier for the compound structure [1] [2] [8]. The UNSPSC Code 12352116 categorizes the compound for procurement and supply chain management purposes [9]. The compound is also referenced by the NACRES code NA.22 in certain chemical databases [2] [9].
Database System | Identifier | Code |
---|---|---|
Chemical Abstracts Service | CAS Number | 4965-17-7 [1] |
European Chemicals Agency | EINECS Number | 225-606-4 [1] |
Molecular Design Limited | MDL Number | MFCD00011857 [2] |
Beilstein Database | BRN Number | 3573674 [2] |
PubChem | CID | 78667 [1] |
FDA | UNII | 9FK64TS6PY [9] |
EPA DSSTox | DTXSID | DTXSID00884120 [1] |
National Service Center | NSC | 97369 [1] |
InChI | InChI Key | SXAWRMKQZKPHNJ-UHFFFAOYSA-M [1] |
UNSPSC | Classification Code | 12352116 [9] |
Corrosive;Irritant